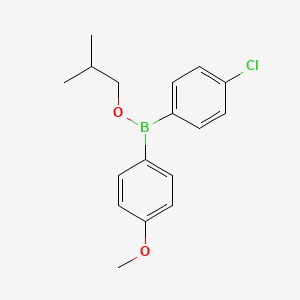
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom bonded to two aromatic rings, one substituted with a chlorine atom and the other with a methoxy group, along with a 2-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate group to a borane.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki–Miyaura coupling reactions.
4-Methoxyphenylboronic Acid: Similar structure but lacks the 2-methylpropyl and 4-chlorophenyl groups.
4-Chlorophenylboronic Acid: Similar structure but lacks the 2-methylpropyl and 4-methoxyphenyl groups.
Uniqueness
2-Methylpropyl (4-chlorophenyl)(4-methoxyphenyl)borinate is unique due to its combination of substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy) and electron-withdrawing (chlorine) groups on the aromatic rings provides a balance of electronic effects that can be advantageous in certain synthetic applications.
Properties
CAS No. |
90179-59-2 |
|---|---|
Molecular Formula |
C17H20BClO2 |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4-methoxyphenyl)-(2-methylpropoxy)borane |
InChI |
InChI=1S/C17H20BClO2/c1-13(2)12-21-18(14-4-8-16(19)9-5-14)15-6-10-17(20-3)11-7-15/h4-11,13H,12H2,1-3H3 |
InChI Key |
DTWDNGKDOFPEHK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)Cl)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


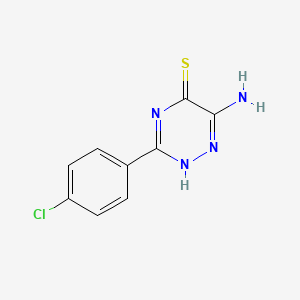
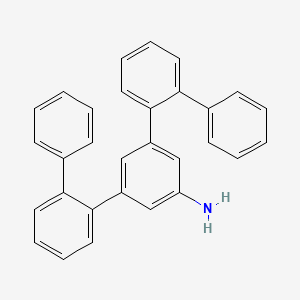
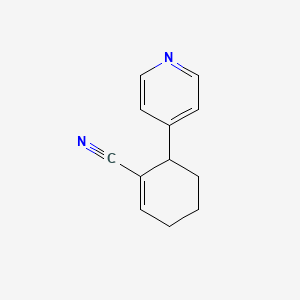

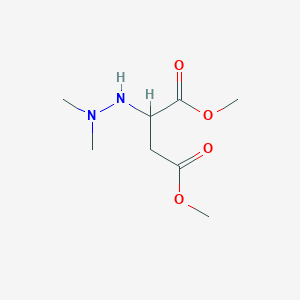
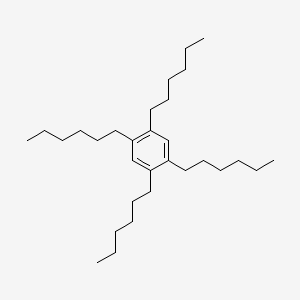
![4-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14382524.png)
![1,1-Difluoro-1H-cyclopropa[A]naphthalene](/img/structure/B14382526.png)

![(2-Methylcyclopropyl){2-[(trimethylsilyl)methyl]cyclopropyl}methanone](/img/structure/B14382531.png)
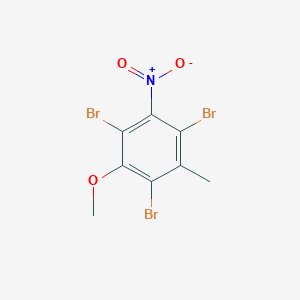
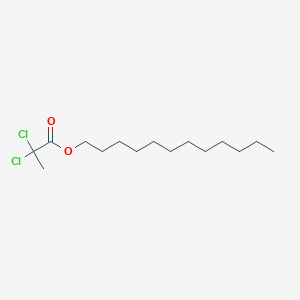
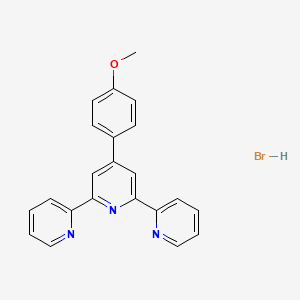
![5-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14382557.png)
